Cas no 2862784-20-9 ((2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one)

(2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one 化学的及び物理的性質
名前と識別子
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- CIDD-0149897
- CS-0896710
- HY-149584
- (2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one
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- インチ: 1S/C15H10FNO3/c16-12-6-9(3-4-14(12)18)8-1-2-10-7-13(17-20)15(19)11(10)5-8/h1-6,18,20H,7H2/b17-13-
- InChIKey: XIWQAWUOXXYWMB-LGMDPLHJSA-N
- ほほえんだ: FC1=C(C=CC(=C1)C1C=CC2C/C(/C(C=2C=1)=O)=N/O)O
計算された属性
- せいみつぶんしりょう: 271.06447134g/mol
- どういたいしつりょう: 271.06447134g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 1
- 複雑さ: 425
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 69.9Ų
(2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-149584-10mg |
CIDD-0149897 |
2862784-20-9 | 99.91% | 10mg |
¥2800 | 2024-04-18 | |
MedChemExpress | HY-149584-5mg |
CIDD-0149897 |
2862784-20-9 | 99.91% | 5mg |
¥1750 | 2024-04-18 | |
Ambeed | A2626817-5mg |
CIDD-0149897 |
2862784-20-9 | 98% | 5mg |
$175.0 | 2024-07-28 | |
Ambeed | A2626817-25mg |
CIDD-0149897 |
2862784-20-9 | 98% | 25mg |
$550.0 | 2024-07-28 | |
MedChemExpress | HY-149584-25mg |
CIDD-0149897 |
2862784-20-9 | 99.91% | 25mg |
¥5500 | 2024-04-18 | |
Ambeed | A2626817-10mg |
CIDD-0149897 |
2862784-20-9 | 98% | 10mg |
$280.0 | 2024-07-28 | |
Ambeed | A2626817-100mg |
CIDD-0149897 |
2862784-20-9 | 98% | 100mg |
$1280.0 | 2024-07-28 | |
MedChemExpress | HY-149584-50mg |
CIDD-0149897 |
2862784-20-9 | 99.91% | 50mg |
¥8500 | 2024-04-18 |
(2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one 関連文献
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1. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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3. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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8. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
(2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-oneに関する追加情報
Introduction to (2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one (CAS No. 2862784-20-9)
(2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 2862784-20-9, belongs to the class of heterocyclic molecules, which are widely recognized for their role in drug discovery and development. The presence of multiple functional groups, including a hydroxyimino group and a fluoro-substituted phenyl ring, makes this molecule a promising candidate for further investigation in medicinal chemistry.
The structural framework of (2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one consists of an indene core, which is a bicyclic aromatic system consisting of a benzene ring fused to a cyclopentane ring. This particular arrangement imparts unique electronic and steric properties to the molecule, which can be exploited for designing novel therapeutic agents. The hydroxyimino group at the 2-position and the fluoro-substituent at the 3-position of the phenyl ring are particularly noteworthy, as they are known to influence the biological activity of many pharmaceutical compounds.
In recent years, there has been growing interest in developing small-molecule inhibitors that target specific enzymes or receptors involved in various diseases. The hydroxyimino group is a key pharmacophore in many bioactive molecules, often contributing to their binding affinity and specificity. Similarly, the fluoro-substituted phenyl ring is frequently employed in drug design due to its ability to modulate metabolic stability and binding interactions. The combination of these features in (2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one suggests that it may exhibit potent biological activity against a range of targets.
One of the most compelling aspects of this compound is its potential application in the treatment of inflammatory diseases. Inflammatory processes are mediated by various signaling pathways and enzymes, many of which have been identified as potential drug targets. The structural features of (2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one, particularly the hydroxyimino group and the fluoro-substituted phenyl ring, are reminiscent of known anti-inflammatory agents. This has led to speculation that it may interfere with key inflammatory mediators, thereby reducing inflammation and associated symptoms.
Furthermore, the indene core of this molecule provides a scaffold that can be further modified to enhance its biological activity. Indenes have been studied extensively for their potential applications in pharmaceuticals due to their ability to interact with biological targets in a variety of ways. The presence of both hydrophobic and hydrophilic regions in the molecule allows it to interact with both lipidic and polar components of biological membranes, which could be advantageous for drug delivery and uptake.
The synthesis of (2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one presents several challenges due to its complex structure. However, advances in synthetic methodologies have made it possible to construct such molecules with increasing efficiency and precision. Modern techniques such as transition metal-catalyzed cross-coupling reactions and asymmetric synthesis have enabled chemists to access complex heterocyclic systems like this one more readily than ever before.
In addition to its potential therapeutic applications, this compound may also find utility in other areas such as materials science and agrochemicals. The unique electronic properties of its structure make it an interesting candidate for developing new materials with specific optical or electronic characteristics. Moreover, its ability to interact with biological targets suggests that it could be modified into a potent pesticide or herbicide.
The investigation into the biological activity of (2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one is ongoing, with researchers exploring various possible applications. Initial studies have shown promising results in vitro, indicating that it may have significant therapeutic potential. However, further research is needed to fully understand its mechanism of action and to assess its safety and efficacy in vivo.
The development of new drugs is a complex process that involves multiple stages, from initial discovery to clinical trials. The identification of promising candidates like (2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one
In conclusion, (2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one (CAS No. 2862784-20-9) is a structurally complex organic compound with significant potential in pharmaceutical research. Its unique combination of functional groups and scaffold make it an attractive candidate for further investigation into various therapeutic applications. As synthetic chemistry continues to advance, it is likely that more compounds like this one will be discovered and developed into novel treatments for human diseases.
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